Ethyl 4-(3-nitrophenyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-nitrophenyl)benzoate is an organic compound with the molecular formula C15H13NO4. It is a derivative of benzoic acid and contains both nitro and ester functional groups. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(3-nitrophenyl)benzoate can be synthesized through a multi-step process involving the nitration of ethyl benzoate followed by esterification. The nitration step typically involves the reaction of ethyl benzoate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The resulting nitro compound is then esterified using ethanol in the presence of an acid catalyst to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-nitrophenyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Ethyl 4-(3-aminophenyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-(3-nitrophenyl)benzoic acid and ethanol.
Scientific Research Applications
Ethyl 4-(3-nitrophenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(3-nitrophenyl)benzoate depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in further chemical reactions. These interactions can affect molecular pathways and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 4-(3-nitrophenyl)benzoate can be compared with other similar compounds such as:
Ethyl 4-(4-nitrophenyl)benzoate: Similar structure but with the nitro group in a different position, leading to different chemical reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.
4-(3-Nitrophenyl)benzoic acid: Lacks the ester group, making it more acidic and reactive in different chemical environments.
Biological Activity
Ethyl 4-(3-nitrophenyl)benzoate is an organic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and biochemistry.
Chemical Structure and Properties
This compound is characterized by the presence of a benzoate group and a nitrophenyl substituent. The nitro group at the meta position significantly influences the compound's reactivity and biological activity. Its chemical structure can be represented as follows:
- Chemical Formula : C16H15N1O3
- Molecular Weight : 269.30 g/mol
Enzymatic Hydrolysis
One of the primary areas of research involving this compound is its role in biocatalytic hydrolysis. Studies have shown that this compound can be hydrolyzed by various enzymes, leading to insights into enzyme-catalyzed reactions. The correlation between the carbonyl carbon Mulliken charge and the σ constant indicates that electronic properties play a crucial role in its enzymatic interactions.
Antibacterial Activity
This compound has been evaluated for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Related compounds with nitrophenyl groups often exhibit significant antibacterial activities due to their ability to interfere with bacterial cell processes. For instance, studies have indicated that compounds with similar structures can inhibit bacterial topoisomerases, which are essential for DNA replication .
Synthesis and Biological Evaluation
Research has demonstrated various synthetic routes for this compound, followed by biological evaluations against different microbial strains. The compound was tested for antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that several derivatives exhibited marked activity, suggesting potential therapeutic applications .
Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted how modifications to the nitrophenyl group could enhance the biological activity of benzoate esters. For example, altering the position of the nitro group affects the compound's reactivity and interaction with biological targets .
Case Studies
- Antibacterial Activity Assessment : In a study assessing various synthesized derivatives of this compound, compounds were tested against a range of bacterial strains. Results showed that specific modifications led to increased potency against resistant strains, indicating a promising avenue for antibiotic development .
- Enzyme Inhibition : Another investigation focused on the inhibition of dipeptidyl peptidase IV (DPP-IV), an important target in diabetes management. Compounds derived from this compound demonstrated significant inhibitory effects, suggesting potential applications in diabetes therapeutics .
Comparative Analysis
The following table summarizes the structural variations and their corresponding biological activities:
Compound Name | Structure Type | Unique Features | Biological Activity |
---|---|---|---|
Ethyl 4-(2-nitrophenyl)benzoate | Para-substituted | Different position of nitro group affects reactivity | Moderate antibacterial activity |
Ethyl 4-(4-nitrophenyl)benzoate | Para-substituted | Higher electron-withdrawing effect from para position | High antibacterial activity |
Ethyl 4-(phenyl)benzoate | Unsubstituted | Lacks nitro group; serves as a comparison | Low antibacterial activity |
Ethyl 2-(3-nitrophenyl)benzoate | Meta-substituted | Different substitution pattern affects properties | Variable antibacterial activity |
Properties
IUPAC Name |
ethyl 4-(3-nitrophenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(17)12-8-6-11(7-9-12)13-4-3-5-14(10-13)16(18)19/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZWAMAIMGEQNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571397 |
Source
|
Record name | Ethyl 3'-nitro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108620-55-9 |
Source
|
Record name | Ethyl 3'-nitro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.